molecular formula C14H20N4O4 B2379747 Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate CAS No. 608142-93-4

Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

Cat. No.: B2379747
CAS No.: 608142-93-4
M. Wt: 308.338
InChI Key: BZCZLYVPOXHWMT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N4O4. It is characterized by the presence of a piperazine ring substituted with a nitropyridine group and a tert-butyl ester. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate typically involves the reaction of 4-(3-nitropyridin-4-yl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.

Major Products Formed

    Reduction: 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

    Hydrolysis: 4-(3-nitropyridin-4-yl)piperazine-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine group can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance the compound’s binding affinity through its basic nitrogen atoms. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is unique due to the specific positioning of the nitro group on the pyridine ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-15-10-12(11)18(20)21/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCZLYVPOXHWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-3-nitro-pyridine (2.0 mmol, 0.32 g), triethylamine (3.0 mmol, 0.42 mL) and piperazine-1-carboxylic acid tert-butyl ester (2.5 mmol, 0.47 g) in dioxane (2 mL) was irradiated using microwave for 8 minutes at a temperature of 150° C. The reaction mixture was concentrated in vacuo, and the resulting residue was purified using flash column chromatography on silica gel (eluent: ethyl acetate) to provide 4-(3-nitro-pyridin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester as a yellow solid (633 mg, quantitative yield). 1H NMR (400 MHz, CDCl3) δ 8.87 (s, 1H), 8.40 (d, J=5.6 Hz, 1H), 6.87 (d, J=6.0 Hz, 1H), 3.68-3.56 (m, 4H), 3.32-3.18 (m, 4H), 1.48 (s, 9H).
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Nitro-4-Chloro pyridine (10 mmol) dissolved in dichloromethane (25 mL) and diethyl iso propyl amine (20 mmol) followed Boc piperazine(10 mmol) was added to the above solution while cooling at 0° C. and the reaction mixture was stirred at room temperature for overnight . The dichloromethane was evaporated under vacuum. The resulting solid is extracted in to dichloromethane and washed with citric acid and brine solution. The evaporation of dichloromethane gave a yellow solid, 4-(3-Nitro-pyridin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester which is used for next step without purification.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two

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